molecular formula C16H12ClNO B8780779 3-(8-Chloro-3-Methylquinolin-4-yl)Phenol CAS No. 854774-17-7

3-(8-Chloro-3-Methylquinolin-4-yl)Phenol

Cat. No.: B8780779
CAS No.: 854774-17-7
M. Wt: 269.72 g/mol
InChI Key: XFVUMRNXBQOKKF-UHFFFAOYSA-N
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Description

3-(8-Chloro-3-Methylquinolin-4-yl)Phenol is a quinoline-based compound featuring a chlorine atom at the 8-position and a methyl group at the 3-position of the quinoline scaffold, with a phenolic hydroxyl group at the 4-position. Quinoline derivatives are renowned for their biological significance, including antimicrobial, anticancer, and antimalarial activities, owing to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects . The methyl group may contribute to steric effects, influencing molecular conformation and solubility. While direct crystallographic or pharmacological data for this specific compound are unavailable in the provided evidence, insights can be inferred from structurally related quinoline derivatives.

Properties

CAS No.

854774-17-7

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

3-(8-chloro-3-methylquinolin-4-yl)phenol

InChI

InChI=1S/C16H12ClNO/c1-10-9-18-16-13(6-3-7-14(16)17)15(10)11-4-2-5-12(19)8-11/h2-9,19H,1H3

InChI Key

XFVUMRNXBQOKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C3=CC(=CC=C3)O)C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and synthetic differences between 3-(8-Chloro-3-Methylquinolin-4-yl)Phenol and selected analogs:

Compound Name Substituents (Quinoline Core) Additional Functional Groups Synthesis Method Yield Key Interactions/Properties
This compound 8-Cl, 3-CH3 Phenol (-OH) at C4 Not specified N/A Hypothesized π-π interactions
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one 2-CH3, 4-Ph Chalcone (α,β-unsaturated ketone) Claisen-Schmidt condensation 72% π-π interactions (3.428–3.770 Å)
3-[3-Benzyl-8-(Trifluoromethyl)quinolin-4-yl]phenol 8-CF3, 3-benzyl Phenol (-OH) at C4 Not specified N/A High lipophilicity (CF3 group)
Key Observations:

Substituent Effects: Chlorine vs. Trifluoromethyl: The 8-Cl substituent in the target compound may offer moderate electron-withdrawing effects compared to the stronger electron-withdrawing and lipophilic CF3 group in the trifluoromethyl analog . This could influence solubility and membrane permeability. Methyl vs.

Synthetic Accessibility: The chalcone derivative in was synthesized via Claisen-Schmidt condensation with a 72% yield, suggesting efficient methodology for quinoline-chalcone hybrids. Similar approaches might apply to the target compound, though optimization would depend on substituent reactivity.

Structural Interactions: The chalcone analog exhibited π-π interactions between quinoline and phenyl rings (centroid distances: 3.428–3.770 Å), stabilizing crystal packing . The target compound’s phenol group may engage in hydrogen bonding, enhancing solubility or target affinity.

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